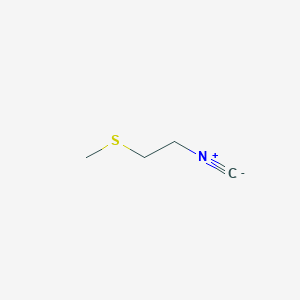
1-Isocyano-2-(methylsulfanyl)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isocyano-2-(methylsulfanyl)ethane is an organic compound with the molecular formula C4H7NS. It is also known by its IUPAC name, 2-(methylsulfanyl)ethyl isocyanide. This compound is characterized by the presence of an isocyanide group (-NC) and a methylsulfanyl group (-SCH3) attached to an ethane backbone. It is a versatile compound used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
The synthesis of 1-Isocyano-2-(methylsulfanyl)ethane typically involves the reaction of 2-(methylsulfanyl)ethylamine with chloroform and a strong base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate isocyanate, which then undergoes rearrangement to form the desired isocyanide compound. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent side reactions.
Chemical Reactions Analysis
1-Isocyano-2-(methylsulfanyl)ethane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the isocyanide group to an amine group, resulting in the formation of 2-(methylsulfanyl)ethylamine.
Substitution: The isocyanide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or alkoxides.
Addition: The compound can undergo addition reactions with electrophiles, leading to the formation of various adducts.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Isocyano-2-(methylsulfanyl)ethane has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules through multicomponent reactions such as the Ugi reaction.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent, given the unique reactivity of the isocyanide group.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Isocyano-2-(methylsulfanyl)ethane involves the reactivity of the isocyanide group. Isocyanides are known to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This covalent modification can disrupt essential metabolic pathways in microorganisms, making isocyanides effective antimicrobial agents. The compound’s interaction with specific molecular targets, such as enzymes involved in fatty acid biosynthesis, highlights its potential as a versatile chemical tool in biological research.
Comparison with Similar Compounds
1-Isocyano-2-(methylsulfanyl)ethane can be compared with other isocyanide compounds, such as:
Phenyl isocyanide: Unlike this compound, phenyl isocyanide has an aromatic ring, which influences its reactivity and applications.
Cyclohexyl isocyanide: This compound has a cyclohexyl group instead of a methylsulfanyl group, leading to differences in steric and electronic properties.
tert-Butyl isocyanide: The presence of a bulky tert-butyl group in this compound affects its reactivity and makes it suitable for specific synthetic applications.
Properties
Molecular Formula |
C4H7NS |
|---|---|
Molecular Weight |
101.17 g/mol |
IUPAC Name |
1-isocyano-2-methylsulfanylethane |
InChI |
InChI=1S/C4H7NS/c1-5-3-4-6-2/h3-4H2,2H3 |
InChI Key |
FGQBPVHOUBONEN-UHFFFAOYSA-N |
Canonical SMILES |
CSCC[N+]#[C-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


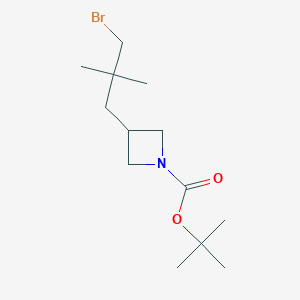


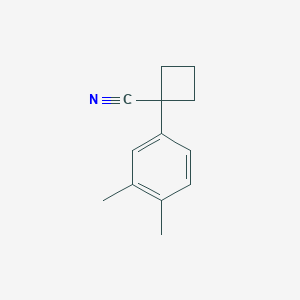
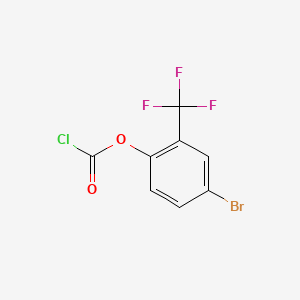
![1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine](/img/structure/B13606100.png)
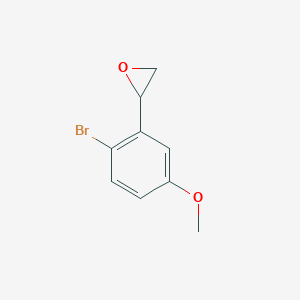

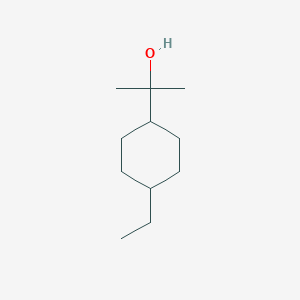
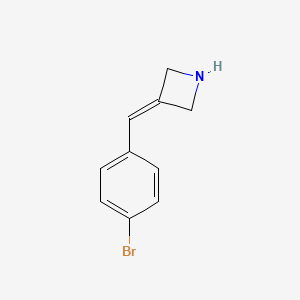
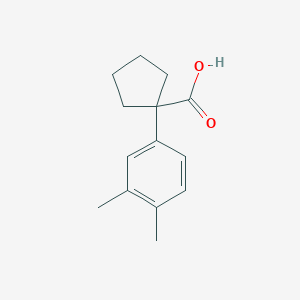
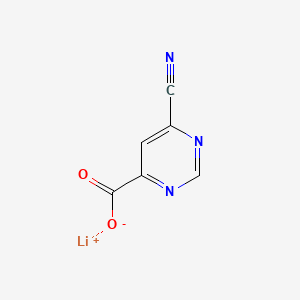

![tert-butyl3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine-1-carboxylate](/img/structure/B13606137.png)
